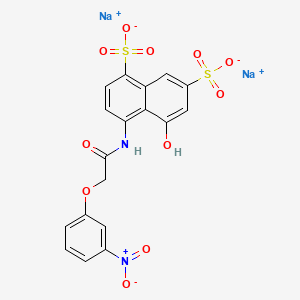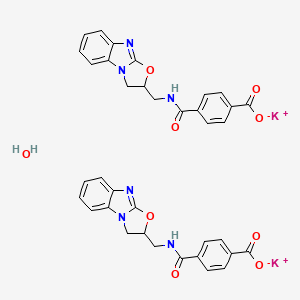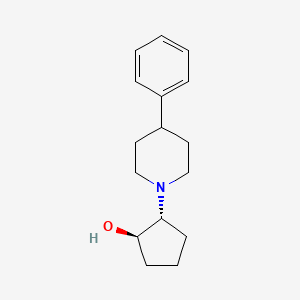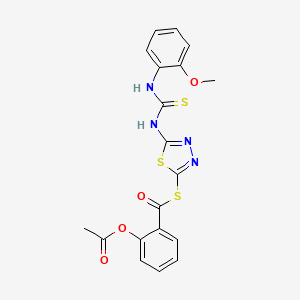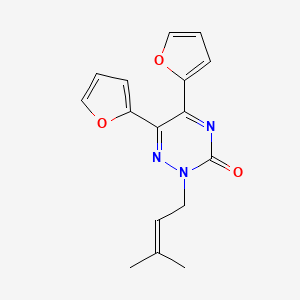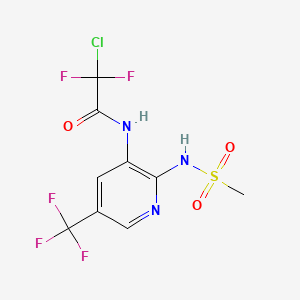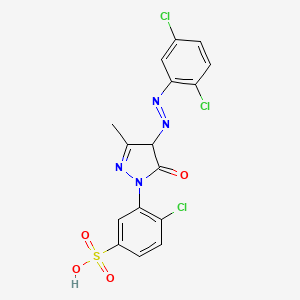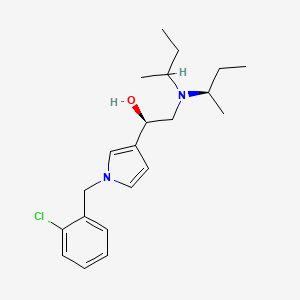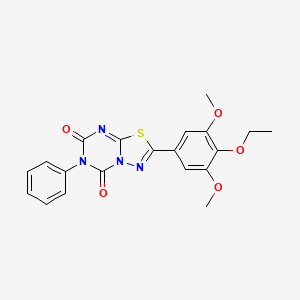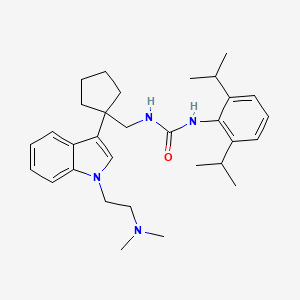
2,4-Diamino-5-methylpyrido(2,3-d)pyrimidine, 6-((3-methoxyphenylthio)methyl), 0.9 hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-5-methylpyrido(2,3-d)pyrimidine, 6-((3-methoxyphenylthio)methyl), 0.9 hydrate is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. The structure of this compound includes a pyridopyrimidine core, which is known for its biological activity and presence in various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-5-methylpyrido(2,3-d)pyrimidine, 6-((3-methoxyphenylthio)methyl), 0.9 hydrate typically involves multiple steps. One common method includes the reductive condensation of 6-cyano-5-methyl-pyrido(2,3-d)pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Nickel (Ni) and acetic acid. This reaction produces a precursor, which is then methylated at the N10 position using formaldehyde and sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-5-methylpyrido(2,3-d)pyrimidine, 6-((3-methoxyphenylthio)methyl), 0.9 hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the pyridopyrimidine core.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyridopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridopyrimidine oxides, while substitution reactions can produce a variety of substituted pyridopyrimidine derivatives .
Scientific Research Applications
2,4-Diamino-5-methylpyrido(2,3-d)pyrimidine, 6-((3-methoxyphenylthio)methyl), 0.9 hydrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Diamino-5-methylpyrido(2,3-d)pyrimidine, 6-((3-methoxyphenylthio)methyl), 0.9 hydrate involves its interaction with specific molecular targets. One of the primary targets is dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. By inhibiting DHFR, this compound can disrupt the folate pathway, leading to reduced cell growth and proliferation, which is particularly useful in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: A breast cancer drug with a pyridopyrimidine core.
Dilmapimod: Investigated for its potential activity against rheumatoid arthritis.
Uniqueness
2,4-Diamino-5-methylpyrido(2,3-d)pyrimidine, 6-((3-methoxyphenylthio)methyl), 0.9 hydrate is unique due to its specific substitution pattern and the presence of the 3-methoxyphenylthio group. This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications .
Properties
CAS No. |
174654-92-3 |
|---|---|
Molecular Formula |
C16H17N5OS |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
6-[(3-methoxyphenyl)sulfanylmethyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C16H17N5OS/c1-9-10(8-23-12-5-3-4-11(6-12)22-2)7-19-15-13(9)14(17)20-16(18)21-15/h3-7H,8H2,1-2H3,(H4,17,18,19,20,21) |
InChI Key |
XEXFECRCBWCTCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=NC2=NC=C1CSC3=CC=CC(=C3)OC)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


